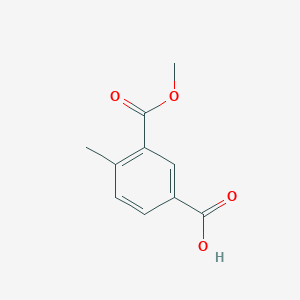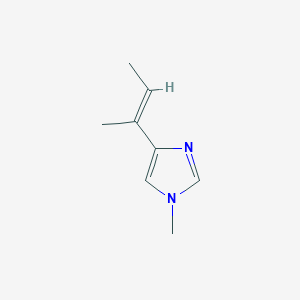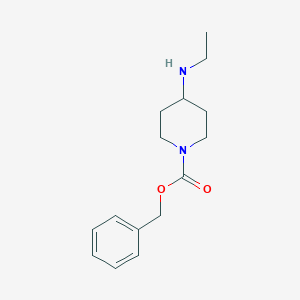
GR 46611
Vue d'ensemble
Description
GR 46611 est un agoniste sélectif des récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D. Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur diverses affections neurologiques, notamment l'épilepsie et l'hyperactivité vésicale . Le composé a montré un potentiel dans la protection contre les crises et l'amélioration des taux de survie chez les modèles animaux du syndrome de Dravet .
Applications De Recherche Scientifique
GR 46611 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the effects of 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor activation on neurological conditions such as epilepsy and anxiety.
Epilepsy Research: This compound has shown potential in protecting against seizures and improving survival rates in animal models of Dravet syndrome.
Bladder Hyperactivity: The compound is used to study its effects on bladder hyperactivity and has shown potential in increasing bladder capacity and residual volume in animal models.
Cancer Research: This compound has been studied for its effects on cell proliferation, particularly in human T lymphoblastic leukemia cells.
Mécanisme D'action
Target of Action
GR 46611, also known as “3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide”, is a potent and selective agonist for the 5-HT1D receptor . The 5-HT1D receptor is a G protein-linked receptor that activates an intracellular messenger cascade to produce an inhibitory response by decreasing cellular levels of cAMP .
Mode of Action
As a 5-HT1D receptor agonist, this compound interacts with its target by binding to the receptor, which triggers a series of biochemical reactions. This interaction results in the activation of the receptor, leading to a decrease in cellular levels of cAMP . This decrease in cAMP levels produces an inhibitory response in the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin (5-HT) signaling pathway. By acting as an agonist at the 5-HT1D receptor, this compound can influence various physiological processes, including locomotion, anxiety, and vasoconstriction in the brain .
Result of Action
This compound has been shown to have several effects at the molecular and cellular level. For instance, it has been found to protect Dravet syndrome mice from seizures and early death . Additionally, this compound has been shown to induce human T lymphoblastic leukemia cell proliferation by 37.0% .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy in improving survival in Dravet syndrome mice and inducing cell proliferation may vary depending on the specific conditions of the experimental environment . .
Méthodes De Préparation
La synthèse de GR 46611 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Réactions de substitution : Le noyau indole subit diverses réactions de substitution pour introduire les groupes diméthylaminoéthyle et méthoxybenzyle.
Couplage final : La dernière étape consiste à coupler l'indole substitué avec un dérivé d'acrylamide pour former this compound.
Analyse Des Réactions Chimiques
GR 46611 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau indole.
Substitution : This compound peut subir des réactions de substitution pour introduire différents substituants sur le cycle indole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche neurologique : Il est utilisé pour étudier les effets de l'activation des récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D sur les affections neurologiques telles que l'épilepsie et l'anxiété.
Recherche sur l'épilepsie : This compound a montré un potentiel dans la protection contre les crises et l'amélioration des taux de survie chez les modèles animaux du syndrome de Dravet.
Hyperactivité vésicale : Le composé est utilisé pour étudier ses effets sur l'hyperactivité vésicale et a montré un potentiel pour augmenter la capacité vésicale et le volume résiduel chez les modèles animaux.
Recherche sur le cancer : This compound a été étudié pour ses effets sur la prolifération cellulaire, en particulier dans les cellules de leucémie lymphoblastique T humaine.
Mécanisme d'action
This compound exerce ses effets en activant sélectivement les récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D. Ces récepteurs sont des récepteurs couplés aux protéines G qui activent les voies de signalisation intracellulaires, conduisant à une diminution des niveaux d'AMP cyclique. Cela se traduit par une réponse inhibitrice, affectant divers processus physiologiques tels que la vasoconstriction, la locomotion et l'anxiété . Le composé a montré de puissants effets anticonvulsivants et peut augmenter le seuil des crises induites par l'hyperthermie .
Comparaison Avec Des Composés Similaires
GR 46611 est unique dans sa sélectivité pour les récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D. Les composés similaires comprennent :
CP-93129 : Un agoniste sélectif des récepteurs 5-hydroxytryptamine 1B.
Sumatriptan : Un agoniste sélectif des récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D utilisé dans le traitement des migraines.
Zolmitriptan : Un autre agoniste sélectif des récepteurs 5-hydroxytryptamine 1B et 5-hydroxytryptamine 1D utilisé pour le traitement des migraines.
L'unicité de this compound réside dans ses puissants effets anticonvulsivants et sa capacité à améliorer les taux de survie chez les modèles animaux du syndrome de Dravet, ce qui en fait un composé précieux pour la recherche sur l'épilepsie .
Propriétés
IUPAC Name |
3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZWEWTNUDWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017154 | |
| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185259-85-2 | |
| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GR46611 interact with its target and what are the downstream effects?
A: GR46611 primarily acts as an agonist at serotonin (5-HT) receptors, specifically showing high affinity for the 5-HT1B and 5-HT1D subtypes [, , , , ]. While it also displays affinity for the 5-HT1A receptor, its activity at this subtype is less pronounced in vivo, particularly in rats []. By activating these receptors, GR46611 can elicit various physiological responses depending on the receptor subtype and its location. For instance, GR46611 induces hypothermia in guinea pigs, likely mediated through central 5-HT1D receptor activation []. Additionally, it demonstrates antinociceptive effects in rats, reducing formalin-induced pain behaviors, possibly by acting on peripheral 5-HT1B/D receptors []. In a Dravet syndrome mouse model, GR46611 protects against hyperthermia-induced seizures and improves survival, suggesting a potential therapeutic role for 5-HT1D receptor agonists in this condition [].
Q2: What are the structural characteristics of GR46611?
A2: While the provided research excerpts don't explicitly mention molecular weight or spectroscopic data, the full chemical name of GR46611 is 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide. This information allows for the derivation of its molecular formula (C23H27N3O2) and calculation of its molecular weight (377.48 g/mol).
Q3: Are there any known differences in GR46611's efficacy between species?
A: Studies show some variations in GR46611's effects across different species. For instance, while GR46611 induces hypothermia in guinea pigs [, ], it doesn't elicit this response in rats despite binding to 5-HT1D receptors []. This discrepancy highlights the importance of considering species-specific differences in receptor pharmacology and physiology when interpreting research findings and translating them to potential clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)






